3-Amino-2-nitrobenzaldehyde

Description

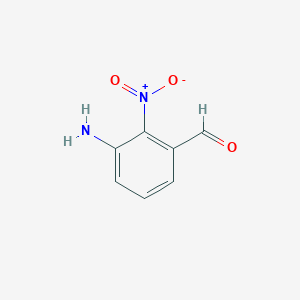

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJSHORNYHNRIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743723 | |

| Record name | 3-Amino-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261498-24-1 | |

| Record name | 3-Amino-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Amino-2-nitrobenzaldehyde chemical properties

An In-Depth Technical Guide to 3-Amino-2-nitrobenzaldehyde: Properties, Synthesis, and Applications

Introduction

This compound is a multifunctional aromatic compound possessing a unique trifecta of reactive groups: an aldehyde, a primary amine, and a nitro group. Its chemical structure, characterized by the ortho-positioning of the amino and nitro substituents adjacent to a formyl group, designates it as a highly valuable and versatile intermediate in advanced organic synthesis. While many substituted benzaldehydes are workhorses in chemical manufacturing, the specific 1,2,3-substitution pattern of this molecule creates a unique electronic and steric environment, unlocking pathways to complex heterocyclic scaffolds that are of paramount interest to medicinal chemists and materials scientists.

This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind its chemical behavior, offering field-proven insights into its synthetic utility. We will explore its core physicochemical properties, propose logical synthetic routes, dissect its reactivity, and illustrate its potential as a precursor to high-value molecular architectures.

Section 1: Physicochemical and Spectroscopic Properties

The foundational properties of a chemical entity dictate its handling, reactivity, and analytical characterization. While extensive experimental data for this compound is not widely published, we can consolidate its computed data and infer its physical state from analogous compounds.

Core Physicochemical Data

The following table summarizes the key computed physicochemical properties for this compound.

| Property | Value | Source |

| CAS Number | 1261498-24-1 | [1][2] |

| Molecular Formula | C₇H₆N₂O₃ | [1] |

| Molecular Weight | 166.13 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Solid (Inferred) | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Exact Mass | 166.03784206 Da | [1] |

| Topological Polar Surface Area | 88.9 Ų | [1] |

| XLogP3-AA (logP) | 1.1 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| SMILES | C1=CC(=C(C(=C1)N)[O-])C=O | [1] |

| InChIKey | MYJSHORNYHNRIP-UHFFFAOYSA-N | [1] |

Expert Insights: The computed LogP value of 1.1 suggests moderate lipophilicity. The molecule is expected to be a solid at room temperature, similar to its isomers like 2-nitrobenzaldehyde (m.p. 42-44 °C) and 3-nitrobenzaldehyde (m.p. 55-58 °C). Its solubility is predicted to be low in water but good in common organic solvents such as ethanol, acetone, and chloroform.

Spectroscopic Profile (Predicted)

Lacking published spectra, we can predict the key spectroscopic features based on the molecule's functional groups. This is crucial for reaction monitoring and characterization.

-

¹H NMR: The spectrum in a solvent like CDCl₃ or DMSO-d₆ is expected to show distinct signals. The aldehyde proton (-CHO) would appear as a singlet far downfield, typically between δ 9.8-10.2 ppm. The three aromatic protons on the trisubstituted ring would likely appear between δ 7.0-8.5 ppm, with coupling patterns (doublets, triplets) dictated by their positions relative to each other. The amine (-NH₂) protons would present as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

-

¹³C NMR: Approximately seven distinct carbon signals would be expected. The aldehyde carbonyl carbon is the most deshielded, appearing around δ 190 ppm. The six aromatic carbons would resonate in the δ 110-160 ppm range, with the carbons attached to the electron-withdrawing nitro group and the electron-donating amino group showing characteristic upfield or downfield shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum would be rich with information. Key vibrational bands would include:

-

N-H stretching: Two sharp peaks around 3350-3450 cm⁻¹ for the primary amine.

-

C-H stretching (aromatic/aldehyde): Signals just above 3000 cm⁻¹ and around 2850/2750 cm⁻¹, respectively.

-

C=O stretching (aldehyde): A strong, sharp absorption around 1700-1710 cm⁻¹.

-

N=O stretching (nitro): Two strong bands, typically near 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

-

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS): The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its exact mass (166.0378). Common fragmentation patterns would involve the loss of the aldehyde group (-29 Da for CHO) or the nitro group (-46 Da for NO₂).

Section 2: Synthesis and Purification

A robust and scalable synthesis is critical for the utilization of any chemical building block. While a specific, optimized protocol for this compound is not prominently documented in standard literature, a logical synthetic pathway can be designed based on established organic chemistry principles. A plausible approach involves the selective reduction of a suitable dinitro precursor.

Proposed Synthetic Pathway: Selective Reduction

The synthesis can be envisioned starting from 2,3-dinitrobenzaldehyde. The challenge lies in the selective reduction of one nitro group (at the 3-position) while leaving the other (at the 2-position) and the aldehyde intact. Reagents like sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S) in aqueous or alcoholic solutions are known to be effective for the selective reduction of one nitro group in dinitro-aromatic compounds, particularly when steric or electronic factors differentiate the two groups.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material and the appearance of a new, more polar spot for the product.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2,3-dinitrobenzaldehyde in a 1:1 mixture of ethanol and water.

-

Reagent Preparation: In a separate beaker, prepare a solution of sodium sulfide nonahydrate (approx. 1.2 equivalents) in water.

-

Addition: Gently warm the solution of the dinitrobenzaldehyde to approximately 60-70 °C. Add the sodium sulfide solution dropwise over 30 minutes. An exothermic reaction and a color change are expected.

-

Reaction Monitoring: Stir the reaction mixture at 70 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent), checking for the consumption of the starting material. The reaction may take 2-4 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The product may precipitate as a solid.

-

Extraction: If the product does not precipitate, extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Remove the solvent under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain pure this compound.

Section 3: Chemical Reactivity and Synthetic Utility

The true value of this compound lies in the orchestrated reactivity of its three functional groups. This enables its use in domino or one-pot reactions to rapidly build molecular complexity, a highly sought-after attribute in drug discovery.

Core Reactivity Principles

-

Aldehyde Group: As an electrophilic center, the aldehyde is primed for nucleophilic attack. It readily undergoes condensation reactions with primary amines to form Schiff bases (imines), with active methylene compounds (Knoevenagel condensation), and with phosphorus ylides (Wittig reaction).[3]

-

Amino Group: This nucleophilic primary amine can react with electrophiles. However, its most significant role is in intramolecular cyclization reactions.

-

Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution. Its key function in synthesis is as a latent amino group; it can be selectively reduced under various conditions (e.g., Fe/AcOH, H₂/Pd-C, SnCl₂) to an amine.[4]

Application in Heterocyclic Synthesis: The Friedländer Annulation

A powerful application of this building block is in the synthesis of substituted quinolines and related heterocycles. The Friedländer synthesis traditionally involves the reaction of a 2-aminobenzaldehyde with a compound containing an activated methylene group (e.g., a ketone).[4] By using this compound, one can perform a domino reaction: in-situ reduction of the nitro group followed by an intramolecular cyclization.

This "reductive cyclization" strategy is exceptionally efficient. For instance, reacting this compound with a β-ketoester in the presence of a reducing agent can lead to substituted quinoline derivatives in a single step.

Sources

An In-depth Technical Guide to 3-Amino-2-nitrobenzaldehyde

This guide provides a comprehensive technical overview of 3-Amino-2-nitrobenzaldehyde (CAS Number: 1261498-24-1), tailored for researchers, scientists, and professionals in drug development. While specific literature on this particular isomer is emerging, this document synthesizes established principles from closely related analogues to present its core chemical properties, synthesis, reactivity, and significant applications, particularly in heterocyclic chemistry.

Introduction and Chemical Profile

This compound is an aromatic aldehyde characterized by the presence of both an amino (-NH₂) and a nitro (-NO₂) group on the benzene ring, ortho and meta to the aldehyde functionality, respectively. This substitution pattern creates a unique electronic environment that dictates its reactivity, making it a valuable precursor in organic synthesis. The interplay between the electron-donating amino group and the electron-withdrawing nitro and aldehyde groups is central to its chemical behavior.

While detailed experimental data for the specific CAS number 1261498-24-1 is not extensively documented in peer-reviewed literature, its chemical profile can be reliably inferred from well-studied isomers and related compounds.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1261498-24-1 | PubChem[1] |

| Molecular Formula | C₇H₆N₂O₃ | PubChem[1] |

| Molecular Weight | 166.13 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | C1=CC(=C(C(=C1)N)[O-])C=O | PubChem[1] |

| InChI Key | MYJSHORNYHNRIP-UHFFFAOYSA-N | PubChem[1] |

Spectroscopic Characterization (Predicted)

The structural features of this compound suggest a distinct spectroscopic signature. Based on data from isomers like 3-nitrobenzaldehyde, the following characteristics can be anticipated.[3][4][5][6]

-

¹H NMR: The proton NMR spectrum in a solvent like CDCl₃ would likely show four distinct aromatic protons. The aldehyde proton would appear as a singlet significantly downfield, typically around δ 10.0 ppm. The aromatic protons would be split into a complex pattern due to their coupling.

-

¹³C NMR: The carbon spectrum would display seven signals, with the carbonyl carbon of the aldehyde appearing at the lowest field (around 190 ppm). The carbons attached to the nitro and amino groups would also show characteristic shifts.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the key functional groups:

-

N-H stretching of the primary amine (around 3300-3500 cm⁻¹).

-

C-H stretching of the aldehyde (two weak bands around 2720 and 2820 cm⁻¹).

-

C=O stretching of the aldehyde (around 1700 cm⁻¹).

-

Asymmetric and symmetric N-O stretching of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).[3]

-

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (166.13 g/mol ).

Synthesis and Reactivity

The synthesis of aminonitrobenzaldehydes can be challenging due to the potential for self-condensation and the need for selective functional group manipulation. However, established synthetic routes for related compounds provide a blueprint. For instance, the synthesis of 3-nitrobenzaldehyde often involves the nitration of benzaldehyde.[7] Subsequent selective reduction or amination could potentially yield the target compound.

The reactivity of this compound is dominated by the aldehyde, amino, and nitro groups.

-

Aldehyde Group: This group is susceptible to nucleophilic attack and can participate in a variety of condensation reactions to form Schiff bases, imines, and other derivatives.[8][9][10] It can also be oxidized to a carboxylic acid or reduced to an alcohol.[6]

-

Amino Group: The amino group is nucleophilic and can be acylated, alkylated, or diazotized. Its presence influences the electron density of the aromatic ring.

-

Nitro Group: The nitro group is strongly electron-withdrawing and can be reduced to an amino group, which is a key step in many synthetic applications.[8][9]

Core Application: Synthesis of Quinolines via Domino Reaction

A significant application for aminonitrobenzaldehydes is in the synthesis of quinolines, which are important scaffolds in medicinal chemistry.[11][12] A powerful method is the domino nitro reduction-Friedländer heterocyclization. This one-pot reaction circumvents the need to handle potentially unstable 2-aminobenzaldehydes.[11][12]

Reaction Mechanism

The process involves three key steps that occur sequentially in the same reaction vessel:

-

In-situ Nitro Group Reduction: The nitro group of this compound is reduced to a second amino group, forming a transient 2,3-diaminobenzaldehyde. This is typically achieved with a reducing agent like iron powder in acetic acid.[12]

-

Knoevenagel Condensation: The in-situ generated diamine then reacts with an active methylene compound (e.g., β-ketoesters, β-diketones). The aldehyde of the diamine undergoes a Knoevenagel condensation with the active methylene compound.[11][12]

-

Intramolecular Cyclization and Aromatization: The intermediate from the condensation undergoes an intramolecular cyclization, where one of the amino groups attacks the ketone or ester carbonyl. Subsequent dehydration leads to the formation of the stable aromatic quinoline ring.[11][12]

Caption: Domino Nitro Reduction-Friedländer Synthesis Workflow.

Experimental Protocol: Synthesis of a Substituted Quinoline

The following is a representative protocol adapted from established procedures for the synthesis of quinolines from nitrobenzaldehydes.[12]

Materials:

-

This compound (1.0 equiv)

-

Active methylene compound (e.g., ethyl acetoacetate, 2.0-3.0 equiv)

-

Iron powder (<100 mesh, 4.0 equiv)

-

Glacial acetic acid

-

Standard laboratory glassware, including a round-bottom flask, reflux condenser, and magnetic stirrer.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve this compound (1.0 equiv) in glacial acetic acid.

-

Add the active methylene compound (e.g., ethyl acetoacetate, 3.0 equiv) to the solution.

-

Heating: Stir the mixture and heat to a temperature between 95-110 °C.

-

Addition of Iron: Once the target temperature is reached, add the iron powder (4.0 equiv) portion-wise over 15 minutes to control the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it over ice water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound and its derivatives. Safety data sheets for related compounds provide essential guidance.[13][14][15][16][17]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[14]

-

First Aid Measures:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][14]

Caption: General Safety and Handling Workflow.

Conclusion

This compound is a promising, though currently under-documented, building block in organic synthesis. Its true potential lies in its ability to serve as a precursor for complex heterocyclic structures, most notably quinolines, through efficient domino reactions. By leveraging the well-established chemistry of its isomers, researchers can confidently design synthetic pathways and explore its applications in drug discovery and materials science, paving the way for novel molecular architectures.

References

-

CPAChem. (n.d.). 2,6-Dinitrotoluene CAS:606-20-2 EC:210-106-0. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 2-methyl-1,3-dinitro-. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

Maccormick, S., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4128. Retrieved from [Link]

-

ResearchGate. (n.d.). The Synthesis of 3-Arylquinolines from o-Nitrobenzaldehydes and β-Nitrostyrenes via an Iron-Promoted Reductive Cyclization. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Example 13. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes. Retrieved from [Link]

-

Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 235-237. Retrieved from [Link]

-

Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 345-353. Retrieved from [Link]

-

ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitrobenzaldehyde. Retrieved from [Link]

-

Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from [Link]

-

Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. (n.d.). Retrieved from [Link]

-

MDPI. (n.d.). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Retrieved from [Link]

Sources

- 1. This compound | C7H6N2O3 | CID 70700944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1261498-24-1|this compound|BLD Pharm [bldpharm.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 3-Nitrobenzaldehyde(99-61-6) 1H NMR spectrum [chemicalbook.com]

- 5. 3-Nitrobenzaldehyde | C7H5NO3 | CID 7449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nmr.oxinst.com [nmr.oxinst.com]

- 7. ijpsonline.com [ijpsonline.com]

- 8. ojs.wiserpub.com [ojs.wiserpub.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

3-Amino-2-nitrobenzaldehyde molecular structure

An In-depth Technical Guide to the Molecular Structure of 3-Amino-2-nitrobenzaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive examination of this compound (C₇H₆N₂O₃), a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, spectroscopic signature, synthesis, reactivity, and applications, grounding all claims in established scientific principles.

Introduction: A Versatile Aromatic Building Block

This compound is a substituted aromatic aldehyde whose molecular architecture is key to its utility in organic synthesis. It belongs to a class of compounds that serve as crucial precursors for the synthesis of a wide array of complex molecules, including pharmaceuticals, dyes, and novel materials.[1][2][3] The strategic placement of an amino, a nitro, and an aldehyde group on a benzene ring creates a unique electronic environment, bestowing upon it a versatile reactivity profile that is highly valued in medicinal and materials chemistry.

The interplay between the electron-donating amino group and the electron-withdrawing nitro and aldehyde groups dictates the molecule's chemical behavior, making it a subject of interest for synthetic chemists aiming to construct elaborate molecular frameworks.[2] Understanding its structural and electronic properties is paramount to exploiting its full synthetic potential.

Molecular Structure and Properties

The foundational structure of this compound consists of a benzene ring functionalized with three substituents. The aldehyde group (-CHO) defines the principal functional group, with an adjacent (ortho) nitro group (-NO₂) at position 2 and a meta-positioned amino group (-NH₂) at position 3. This specific arrangement governs the molecule's stereoelectronic properties and is central to its chemical identity.

The nitro and aldehyde groups are strongly electron-withdrawing, pulling electron density from the aromatic ring through both inductive and resonance effects. Conversely, the amino group is a potent electron-donating group, pushing electron density into the ring via resonance. This push-pull electronic configuration results in a polarized molecule with distinct regions of electrophilicity and nucleophilicity, which is the cornerstone of its reactivity.

Key Structural and Chemical Data

A summary of the fundamental properties of this compound is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| Molecular Formula | C₇H₆N₂O₃ | PubChem[4] |

| Molecular Weight | 166.13 g/mol | PubChem[4] |

| CAS Number | 1261498-24-1 | PubChem[4] |

| Canonical SMILES | C1=CC(=C(C(=C1)N)[O-])C=O | PubChem[4] |

| InChIKey | MYJSHORNYHNRIP-UHFFFAOYSA-N | PubChem[4] |

Spectroscopic Validation of Molecular Structure

The confirmation of the this compound structure relies on a combination of spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle, creating a self-validating system for its identification and purity assessment.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (a singlet around 9.8-10.5 ppm), the amino protons (a broad singlet), and three aromatic protons. The aromatic protons will exhibit a specific splitting pattern (e.g., doublets and triplets) in the 7.0-8.5 ppm region, determined by their coupling relationships, which confirms the 1,2,3-substitution pattern. The analysis of the related 3-nitrobenzaldehyde shows aromatic protons in this region.[5][6]

-

IR Spectroscopy : Infrared spectroscopy is crucial for identifying the functional groups. Characteristic absorption bands are expected for:

-

N-H stretching (amino group): Two bands in the 3300-3500 cm⁻¹ region.

-

C-H stretching (aromatic and aldehyde): Aromatic C-H appears above 3000 cm⁻¹, while the aldehyde C-H shows characteristic peaks around 2720 and 2820 cm⁻¹.

-

C=O stretching (aldehyde): A strong band around 1700 cm⁻¹.[5]

-

N-O stretching (nitro group): Two strong bands corresponding to asymmetric and symmetric stretching, typically found near 1550 cm⁻¹ and 1365 cm⁻¹, respectively.[5]

-

-

Mass Spectrometry : This technique confirms the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 166, corresponding to the molecular formula C₇H₆N₂O₃.

Synthesis and Chemical Reactivity

The synthesis of this compound requires a strategic approach to introduce the three functional groups onto the aromatic ring with the correct regiochemistry. A plausible synthetic route is outlined below.

Proposed Synthesis Workflow

A logical pathway could involve the selective nitration of a protected 3-aminobenzaldehyde derivative or the reduction of a dinitro precursor. The choice of reagents and reaction conditions is critical to control selectivity and achieve a high yield.

Caption: Plausible synthetic workflow for this compound.

Causality in Experimental Choices:

-

Protection (Step B): The amino group is highly activating and susceptible to oxidation under nitrating conditions. Protecting it as an acetamide moderates its activating effect, prevents unwanted side reactions, and directs the incoming nitro group primarily to the ortho position due to steric hindrance and electronic effects.

-

Nitration (Step D): The use of a nitrating mixture (HNO₃/H₂SO₄) is a standard and effective method for introducing a nitro group onto an aromatic ring.[7] The reaction is typically performed at low temperatures to control the reaction rate and prevent over-nitration.

-

Deprotection (Step F): Acid or base-catalyzed hydrolysis is a reliable method to remove the acetyl protecting group and regenerate the free amine, yielding the final product.

Core Reactivity

The molecule's reactivity is governed by its three functional groups:

-

Aldehyde Group: Serves as an electrophilic site for nucleophilic addition. It readily participates in condensation reactions with amines to form Schiff bases, a reaction widely used in the synthesis of pharmaceuticals and ligands.[3][8]

-

Amino Group: Acts as a nucleophile and a base. It can be acylated, alkylated, and, crucially, can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups.

-

Nitro Group: Can be selectively reduced to an amino group using various reducing agents (e.g., Sn/HCl, catalytic hydrogenation).[8] This transformation is fundamental in syntheses where a 1,2-diaminobenzene scaffold is required.

Caption: Key reaction pathways of this compound.

Applications in Drug Discovery and Materials Science

The unique arrangement of functional groups makes this compound a valuable starting material for synthesizing heterocyclic compounds, which form the core of many pharmaceutical agents.

The ortho-amino-nitroaromatic motif is a direct precursor to benzimidazoles and quinoxalines upon reduction of the nitro group followed by cyclization. Furthermore, the aldehyde function allows for its incorporation into larger, more complex molecular architectures through reactions like the Friedländer annulation for quinoline synthesis. Related nitrobenzaldehydes are critical intermediates for drugs treating cardiovascular diseases and for synthesizing compounds with a broad spectrum of biological activities, including antitumor, antifungal, and analgesic properties.

Caption: Synthetic utility in generating bioactive heterocycles.

This strategic role as a versatile synthetic intermediate underscores its importance for researchers and drug development professionals. Its ability to serve as a scaffold for building molecular complexity makes it an indispensable tool in the quest for novel therapeutic agents and advanced materials.

References

-

Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 199-202. [Link]

- Jiang, Y.-R., et al. (2012). Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. Indian Journal of Chemistry, 51A, 1393-1398.

- Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 345-358.

-

Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ResearchGate. [Link]

-

Wikipedia. (n.d.). 2-Nitrobenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

S. P. College. (n.d.). Spectroscopy Tutorial: Examples - Example 13. Retrieved from [Link] (Note: This is a representative link for spectroscopic analysis of a related compound).

-

Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. [Link]

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. ojs.wiserpub.com [ojs.wiserpub.com]

- 4. This compound | C7H6N2O3 | CID 70700944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. nmr.oxinst.com [nmr.oxinst.com]

- 7. 3-Nitrobenzaldehyde | 99-61-6 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Amino-2-nitrobenzaldehyde: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3-Amino-2-nitrobenzaldehyde, a versatile aromatic compound with significant potential in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physical and chemical properties of the molecule, its synthesis, reactivity, and prospective applications. The information is presented to not only inform but also to provide actionable insights for laboratory applications.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic aldehyde featuring both an amino (-NH₂) and a nitro (-NO₂) group on the benzene ring, ortho and meta to the aldehyde (-CHO) function, respectively. This unique arrangement of electron-donating (amino) and electron-withdrawing (nitro and aldehyde) groups dictates its distinct chemical behavior and reactivity.

Core Molecular Data

A summary of the key physicochemical properties for this compound is presented below. It is important to note that while some data for the specific isomer is available, other properties are inferred from closely related isomers like 3-nitrobenzaldehyde and 2-nitrobenzaldehyde due to a scarcity of direct experimental values for the title compound.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₃ | [1][2] |

| Molecular Weight | 166.13 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 1261498-24-1 | [1][2] |

| Appearance | Expected to be a crystalline solid | Inferred |

| Melting Point | Not available; (3-Nitrobenzaldehyde: 56-59 °C) | [3][4][5] |

| Boiling Point | Not available; (3-Nitrobenzaldehyde: 164 °C at 3.06 kPa) | [3][5] |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents like ethanol, acetone, and chloroform. | [3][4][6] |

Spectroscopic Signature

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton (downfield, ~10 ppm), and the amino protons. The coupling patterns of the aromatic protons would provide definitive information about the substitution pattern.

-

¹³C NMR: The carbon NMR would display signals for the carbonyl carbon, the aromatic carbons (with varied chemical shifts due to the different electronic environments), and the carbon atoms of the substituents.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the amino group, the asymmetric and symmetric stretching of the nitro group (around 1550-1475 cm⁻¹ and 1365-1290 cm⁻¹), and the C=O stretching of the aldehyde group (around 1700 cm⁻¹).[7]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Synthesis and Reactivity

The synthesis of this compound is not widely documented in the literature, suggesting it is a specialized reagent. However, a plausible synthetic route can be devised based on established organic chemistry principles, such as the nitration of a protected aminobenzaldehyde.

Proposed Synthetic Workflow

A logical approach to synthesize this compound would involve the protection of the amino group of 3-aminobenzaldehyde, followed by nitration and subsequent deprotection. This strategy is necessary to control the regioselectivity of the nitration and to prevent oxidation of the amino group.

Caption: Proposed synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is governed by its three functional groups: the aldehyde, the nitro group, and the amino group.

-

Aldehyde Group: The aldehyde functionality can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions (e.g., Schiff base formation with primary amines).[4]

-

Nitro Group: The nitro group is susceptible to reduction, which can be selectively achieved to yield a diamine, a valuable intermediate for the synthesis of heterocyclic compounds.[4]

-

Amino Group: The amino group can be acylated, alkylated, or diazotized, offering further avenues for functionalization. The presence of the adjacent nitro group will decrease its basicity.

-

Intramolecular Reactions: The proximity of the amino and aldehyde groups allows for potential intramolecular cyclization reactions, leading to the formation of heterocyclic systems, which are of great interest in medicinal chemistry.

Applications in Research and Development

While specific applications of this compound are not extensively documented, its structure suggests significant potential as a building block in several areas of chemical synthesis, particularly in the pharmaceutical and materials science sectors.

Pharmaceutical Synthesis

The structure of this compound makes it an attractive starting material for the synthesis of various heterocyclic compounds, which are scaffolds for many biologically active molecules.[9] The ability to selectively modify its functional groups allows for the construction of complex molecular architectures. For instance, reductive cyclization could lead to the formation of quinoline derivatives, a class of compounds with a broad range of pharmacological activities.[10]

Dye and Pigment Industry

Aromatic nitro and amino compounds are fundamental components in the synthesis of azo dyes and other colorants.[11] The functional groups present in this compound could be utilized to create novel dyes with specific chromatic properties.

Materials Science

The molecule's structure also lends itself to the synthesis of functional polymers and materials. The presence of reactive handles allows for its incorporation into polymer backbones or as a pendant group, potentially imparting specific optical or electronic properties to the resulting material.

Experimental Protocols

The following are generalized, step-by-step methodologies for key transformations that this compound is expected to undergo. These protocols are intended as a starting point and should be optimized for specific substrates and scales.

Protocol: Reduction of the Nitro Group

This protocol describes a general procedure for the selective reduction of the nitro group to an amine.

-

Dissolution: Dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst (e.g., Palladium on carbon).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting diamine product by column chromatography or recrystallization.

Protocol: Schiff Base Formation

This protocol outlines the condensation of the aldehyde group with a primary amine to form a Schiff base.

-

Reactant Mixture: In a round-bottom flask, combine equimolar amounts of this compound and the desired primary amine in a suitable solvent (e.g., methanol, toluene).

-

Catalysis: Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate the reaction.

-

Reaction: Stir the mixture at room temperature or with gentle heating. Water may be removed azeotropically if toluene is used as the solvent.

-

Monitoring: Track the formation of the Schiff base using TLC or NMR spectroscopy.

-

Isolation: Once the reaction is complete, the product may precipitate out of the solution or can be isolated by removing the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The safety data for related nitrobenzaldehydes indicates that these compounds can be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[12][13][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[4]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

This compound is a molecule with considerable untapped potential in synthetic organic chemistry. Its unique substitution pattern provides a versatile platform for the synthesis of a wide array of complex molecules with potential applications in drug discovery, dye chemistry, and materials science. While direct experimental data for this specific isomer is limited, a thorough understanding of the reactivity of its constituent functional groups allows for the rational design of synthetic routes and applications. This guide serves as a foundational resource for researchers looking to explore the chemistry of this intriguing compound.

References

Sources

- 1. This compound | CAS#:1261498-24-1 | Chemsrc [chemsrc.com]

- 2. This compound | C7H6N2O3 | CID 70700944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. nbinno.com [nbinno.com]

- 5. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Benzaldehyde, 3-nitro- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. innospk.com [innospk.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. ferris.msdssoftware.com [ferris.msdssoftware.com]

A Comprehensive Technical Guide to 3-Amino-2-nitrobenzaldehyde: Properties, Synthesis, and Applications

Abstract

3-Amino-2-nitrobenzaldehyde is a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Possessing amino, nitro, and aldehyde groups in a unique ortho/meta arrangement, this molecule serves as a highly versatile synthon for the construction of complex heterocyclic scaffolds. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, spectroscopic signature, synthetic routes, and key applications, with a focus on its role in the development of novel molecular entities.

Nomenclature and Chemical Identity

Precise identification is paramount in chemical research. This compound is distinguished by a specific substitution pattern on the benzene ring which dictates its reactivity and potential applications. It is crucial to differentiate it from its isomers, such as 2-amino-3-nitrobenzaldehyde [1]or 3-amino-4-nitrobenzaldehyde,[2] as their chemical behaviors differ significantly.

The standard nomenclature and key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem [3] |

| CAS Number | 1261498-24-1 | PubChem [3][4] |

| Molecular Formula | C₇H₆N₂O₃ | PubChem [3][4] |

| Molecular Weight | 166.13 g/mol | PubChem [3][4] |

| PubChem CID | 70700944 | PubChem [3] |

| Canonical SMILES | C1=CC(=C(C(=C1)N)[O-])C=O | PubChem [3] |

| InChIKey | MYJSHORNYHNRIP-UHFFFAOYSA-N | PubChem [3] |

Physicochemical Properties

The physical properties of a chemical dictate its handling, storage, and application in various reaction conditions. While experimental data for this compound is not widely published, computed properties and data from analogous compounds provide valuable insights.

| Property | Value / Description | Source & Notes |

| Appearance | Expected to be a yellow or orange crystalline solid. | Based on related nitroaromatic aldehydes like 3-nitrobenzaldehyde.[5][6] |

| Melting Point | Not available. | Data for the related isomer, 2-nitro-3-aminobenzaldehyde, is 42-44 °C. This should not be used as a direct substitute. |

| Boiling Point | Not available. | High boiling point expected due to polarity and molecular weight. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF. | Inferred from the properties of similar nitro- and amino-substituted benzaldehydes.[5] |

| Polar Surface Area | 88.9 Ų | PubChem (Computed) [3] |

| LogP | 2.09390 | Chemsrc (Computed) [4] |

Spectroscopic Characterization: A Self-Validating System

The trifunctional nature of this compound provides a distinct spectroscopic fingerprint. A combination of IR, NMR, and MS analyses offers a self-validating system to confirm the structure unequivocally.

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid confirmation of the key functional groups.

-

N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).

-

C-H Stretching (Aldehyde): A characteristic, often weak, pair of bands around 2850 cm⁻¹ and 2750 cm⁻¹.

-

C=O Stretching (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹, conjugated to the aromatic ring.

-

N-O Stretching (Nitro): Two strong bands are indicative of the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.

-

C=C Stretching (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the precise substitution pattern.

-

¹H NMR:

-

Aldehyde Proton (-CHO): A singlet, significantly deshielded by the carbonyl group and aromatic ring, is expected around δ 9.8-10.2 ppm.

-

Amine Protons (-NH₂): A broad singlet, typically in the δ 4.0-6.0 ppm range, which is exchangeable with D₂O.

-

Aromatic Protons: The three protons on the aromatic ring will appear as a complex multiplet system. Based on the substitution pattern, one would expect three signals in the δ 6.5-8.0 ppm range, with coupling constants (J-values) characteristic of ortho and meta relationships. The proton at C4 will likely be a triplet, the proton at C5 a doublet of doublets, and the proton at C6 a doublet.

-

-

¹³C NMR:

-

Carbonyl Carbon: The aldehyde carbon is the most deshielded, appearing around δ 190-195 ppm.[7]

-

Aromatic Carbons: Six distinct signals are expected. The carbons directly attached to the nitro (C2) and aldehyde (C1) groups will be significantly downfield. The carbon attached to the amino group (C3) will be shifted upfield relative to the others due to the electron-donating effect of the amine.

-

Mass Spectrometry (MS)

MS confirms the molecular weight and can provide structural clues through fragmentation.

-

Molecular Ion (M⁺): A prominent peak at m/z = 166, corresponding to the molecular weight of C₇H₆N₂O₃.

-

Key Fragments: Expect losses of the aldehyde group (-CHO, m/z 29), the nitro group (-NO₂, m/z 46), and potentially carbon monoxide (-CO, m/z 28) from the [M-H]⁺ ion.

Synthesis and Reaction Pathways

This compound is a valuable intermediate precisely because its functional groups allow for a diverse range of subsequent reactions. Its synthesis would likely proceed from a more common starting material, such as 2-nitrotoluene, through a series of functional group transformations.

Plausible Synthetic Workflow

A logical synthetic approach involves the formylation of a pre-substituted aniline. The choice of reaction is critical to avoid unwanted side reactions with the existing amino and nitro groups.

Caption: A plausible synthetic route to this compound.

Chemical Reactivity and Applications in Drug Development

The true value of this compound lies in its synthetic versatility. The three functional groups can be addressed selectively or used in concert to build complex molecular architectures.

Reactivity of Functional Groups

-

Aldehyde Group: This is a prime site for nucleophilic attack. It readily undergoes condensation reactions with primary amines to form Schiff bases (imines), Wittig reactions to form alkenes, and reduction to a primary alcohol.

-

Amino Group: The primary amine is nucleophilic and can be acylated, alkylated, or diazotized. Its directing effect influences further electrophilic aromatic substitution.

-

Nitro Group: The nitro group is strongly electron-withdrawing. It can be selectively reduced to an amino group, often using reagents like SnCl₂/HCl or catalytic hydrogenation (e.g., H₂/Pd-C). This transformation is fundamental to many heterocyclic syntheses.

Core Application: Heterocyclic Synthesis

The ortho-relationship of the amino and (post-reduction) nitro groups makes this compound an ideal precursor for fused heterocyclic systems, which are privileged scaffolds in medicinal chemistry.

Key Reaction Pathways

Caption: Key synthetic transformations of this compound.

-

Synthesis of Quinolines and Quinoxalines: The reduction of the nitro group in this compound yields the highly reactive (and often generated in situ) 2,3-diaminobenzaldehyde. This intermediate is a cornerstone for building fused six-membered rings.

-

Expertise & Experience: The choice of reducing agent is critical. Catalytic hydrogenation is often cleaner, but reagents like tin(II) chloride are tolerant of other functional groups and are effective for this transformation. The diamine intermediate is prone to air oxidation and is typically used immediately in the next step without isolation.

-

Friedländer Annulation: Reaction of the 2,3-diaminobenzaldehyde intermediate with a ketone containing an α-methylene group leads directly to substituted quinolines, a core structure in many antimalarial and anticancer drugs.

-

Quinoxaline Formation: Condensation with an α-diketone (e.g., benzil) will yield a quinoxaline derivative. The quinoxaline scaffold is found in various biologically active compounds, including antibiotics and kinase inhibitors.

-

Safety and Handling

As with all nitroaromatic compounds, proper safety protocols are essential. The hazard profile is often inferred from related compounds due to a lack of specific data for this exact molecule. Data for isomers suggests the following hazards.

| Hazard Class | Statement Code | Description |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| STOT - Single Exposure | H335 | May cause respiratory irritation |

| Aquatic Hazard (Chronic) | H412 | Harmful to aquatic life with long lasting effects |

Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[8][9]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][10]

-

Handling: Avoid generating dust. Minimize contact with skin and eyes. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10][11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion

This compound represents a synthetically potent building block for chemical and pharmaceutical research. Its unique arrangement of an aldehyde, a primary amine, and a reducible nitro group provides a gateway to a rich variety of heterocyclic compounds, particularly quinolines and quinoxalines. While comprehensive experimental data on the compound itself is sparse, its structural features and the well-established chemistry of its constituent functional groups confirm its high potential for applications in drug discovery and the synthesis of novel organic materials. Careful handling and a thorough understanding of its reactivity are key to unlocking its full synthetic utility.

References

-

Loba Chemie. (2015, April 9). MSDS: 3-NITROBENZALDEHYDE FOR SYNTHESIS. Retrieved from [Link]

-

Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. Electronic Supplementary Information, The Royal Society of Chemistry. Retrieved from [Link]

-

Indian Journal of Chemistry. (2023, May). Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. Indian J. Chem.. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70700944, this compound. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Nitrobenzaldehyde, 99%. Retrieved from [Link]

-

Chemsrc. (2024, February 1). This compound | CAS#:1261498-24-1. Retrieved from [Link]

-

Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 199-202. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13419753, 2-Amino-3-nitrobenzaldehyde. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde, 3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Nitrobenzaldehyde. Retrieved from [Link]

-

Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from [Link]

-

Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 345-359. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7449, 3-Nitrobenzaldehyde. Retrieved from [Link]

-

Bartleby. (n.d.). Synthesis of 3-Nitrobenzaldehyde Essay. Retrieved from [Link]

-

Universal Wiser Publisher. (2024, July 22). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. Retrieved from [Link]

-

Bloom Tech. (2023, December 19). How do you synthesize 3-Nitrobenzaldehyde?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88496095, 3-Amino-4-nitrobenzaldehyde. Retrieved from [Link]

-

American Chemical Society Publications. (2026, January 16). Journal of the American Chemical Society, Articles ASAP. Retrieved from [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-4-nitrobenzaldehyde | C7H6N2O3 | CID 88496095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C7H6N2O3 | CID 70700944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:1261498-24-1 | Chemsrc [chemsrc.com]

- 5. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. 3-Nitrobenzaldehyde | C7H5NO3 | CID 7449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nmr.oxinst.com [nmr.oxinst.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. lobachemie.com [lobachemie.com]

- 11. fishersci.com [fishersci.com]

Spectroscopic Blueprint of 3-Amino-2-nitrobenzaldehyde: A Technical Guide

This technical guide provides an in-depth analysis of the spectral characteristics of 3-Amino-2-nitrobenzaldehyde, a key aromatic intermediate in various synthetic pathways. The structural elucidation of such molecules is fundamental for researchers, scientists, and professionals in drug development, where unambiguous identification and purity assessment are paramount. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, grounded in established spectroscopic principles.

A Note on Data Availability

Molecular Structure and Spectroscopic Overview

This compound (C₇H₆N₂O₃, Molar Mass: 166.13 g/mol ) possesses a unique substitution pattern on the benzene ring that dictates its distinct spectral features.[1] The presence of an aldehyde (-CHO), a nitro group (-NO₂), and an amino group (-NH₂) creates a complex electronic environment, influencing the chemical shifts in NMR and the vibrational frequencies in IR spectroscopy. Understanding these influences is crucial for accurate spectral interpretation.

The strategic placement of the electron-donating amino group and the electron-withdrawing nitro and aldehyde groups results in a significant polarization of the aromatic ring, which is a key aspect of its reactivity and is clearly reflected in its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for the aldehyde proton, the aromatic protons, and the amine protons. The electron-withdrawing nitro and aldehyde groups will generally shift the aromatic protons downfield, while the electron-donating amino group will have an opposing, upfield-shifting effect on nearby protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | N/A |

| H-4 | 7.3 - 7.5 | Doublet of doublets (dd) | J ≈ 7-9, 1-2 |

| H-5 | 6.8 - 7.0 | Triplet (t) | J ≈ 7-9 |

| H-6 | 7.5 - 7.7 | Doublet of doublets (dd) | J ≈ 7-9, 1-2 |

| Amine (-NH₂) | 5.0 - 6.0 | Broad Singlet (br s) | N/A |

Causality of Predicted Chemical Shifts and Multiplicities:

-

Aldehyde Proton: The proton of the aldehyde group is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, hence its predicted downfield shift.

-

Aromatic Protons: The aromatic region is expected to show a complex splitting pattern due to the ortho, meta, and para couplings between the protons. H-6 is predicted to be the most downfield of the aromatic protons due to the ortho-position to the strongly electron-withdrawing aldehyde group. H-4 is also deshielded by the adjacent nitro group. H-5, being meta to both the aldehyde and nitro groups, is expected to be the most upfield of the aromatic protons.

-

Amine Protons: The protons of the amino group typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and possible hydrogen exchange. The chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in this compound. The chemical shifts are influenced by the nature of the attached functional groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 188 - 192 |

| C-1 (-CHO) | 135 - 140 |

| C-2 (-NO₂) | 145 - 150 |

| C-3 (-NH₂) | 148 - 153 |

| C-4 | 125 - 130 |

| C-5 | 115 - 120 |

| C-6 | 130 - 135 |

Rationale for Predicted Chemical Shifts:

-

Carbonyl Carbon: The carbonyl carbon is significantly deshielded and appears far downfield, which is characteristic of aldehydes.

-

Substituted Aromatic Carbons (C-1, C-2, C-3): The carbons directly attached to the substituent groups will have their chemical shifts significantly influenced by them. C-2 and C-3, bonded to the nitro and amino groups respectively, are expected to be in the downfield region. C-1, bearing the aldehyde group, will also be downfield.

-

Unsubstituted Aromatic Carbons (C-4, C-5, C-6): The chemical shifts of these carbons are influenced by the combined electronic effects of the substituents. C-5 is predicted to be the most upfield due to the ortho and para electron-donating effect of the amino group.

Experimental Protocol for NMR Spectroscopy

The following is a standard operating procedure for acquiring high-quality NMR spectra of this compound.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Cap the NMR tube securely.

Instrumental Acquisition:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum using a single-pulse experiment.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, a larger number of scans may be required.

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, N-O, and aromatic C-H and C=C bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3300 - 3500 | Medium (two bands) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aldehyde) | 2700 - 2850 & 2800-2900 | Weak (two bands) |

| C=O Stretch (Aldehyde) | 1680 - 1700 | Strong |

| C=C Stretch (Aromatic) | 1580 - 1620 | Medium to Strong |

| N-O Asymmetric Stretch (Nitro) | 1520 - 1560 | Strong |

| N-O Symmetric Stretch (Nitro) | 1340 - 1380 | Strong |

| C-N Stretch (Amino) | 1250 - 1350 | Medium |

| C-H Bend (Aromatic) | 750 - 900 | Strong |

Interpretation of Key Absorption Bands:

-

N-H Stretching: The presence of two bands in this region is characteristic of a primary amine.

-

C=O Stretching: The strong absorption around 1690 cm⁻¹ is a clear indicator of the aldehyde carbonyl group. Its position is influenced by conjugation with the aromatic ring.

-

N-O Stretching: The two strong bands for the asymmetric and symmetric stretching of the nitro group are highly characteristic and confirmatory for this functional group.

-

Aromatic Region: The C=C stretching bands and the C-H bending bands provide evidence for the substituted benzene ring.

Experimental Protocol for IR Spectroscopy

A standard procedure for obtaining an Attenuated Total Reflectance (ATR) FT-IR spectrum is as follows.

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the desired range (typically 4000 - 400 cm⁻¹).

-

Clean the ATR crystal thoroughly after the measurement.

Visualization of Molecular Structure and Key Spectral Features

The following diagram illustrates the molecular structure of this compound with key NMR and IR correlations highlighted.

Caption: Molecular structure and predicted key spectral data for this compound.

Conclusion

This technical guide provides a detailed, theoretically grounded framework for understanding the NMR and IR spectral characteristics of this compound. While experimental data is not currently available in the public domain, the predictions and interpretations herein offer a valuable resource for researchers working with this compound. The provided experimental protocols are designed to ensure the acquisition of high-quality, reproducible data. As a Senior Application Scientist, I emphasize the importance of meticulous experimental technique and a thorough understanding of spectroscopic principles for the accurate characterization of complex organic molecules.

References

- Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 198-201.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem. (2016). Preparation of 3-nitrobenzaldehyde. Retrieved from [Link]

-

Chemsrc. (2024). This compound. Retrieved from [Link]

Sources

Introduction: A Bifunctional Linchpin in Heterocyclic Synthesis

An In-Depth Technical Guide to the Discovery and Synthetic History of 3-Amino-2-nitrobenzaldehyde

This compound is an aromatic organic compound featuring a benzaldehyde core substituted with both an amino (-NH₂) and a nitro (-NO₂) group at the C3 and C2 positions, respectively. This specific arrangement of functional groups—a nucleophilic amine, an electrophilic aldehyde, and a reducible nitro group—makes it a highly valuable and versatile intermediate in synthetic organic chemistry. Its structure is a carefully orchestrated platform for the construction of complex heterocyclic systems, which form the backbone of numerous pharmaceuticals, dyes, and materials. While not a household name, this compound represents a class of thoughtfully designed building blocks whose synthetic origins are rooted in the foundational principles of aromatic chemistry. This guide provides a deep dive into the historical context, logical synthetic development, and key applications of this important precursor.

Historical Context and the Logic of Discovery

The story of this compound is not one of a singular, celebrated discovery but rather a logical extension of the systematic development of aromatic chemistry in the late 19th and early 20th centuries. The ability to synthesize such a molecule depended on the mastery of two fundamental transformations: electrophilic aromatic substitution (specifically, nitration) and the manipulation of directing group effects.

Early chemists faced significant challenges in controlling the regioselectivity of reactions on substituted benzene rings. The direct nitration of benzaldehyde, for instance, overwhelmingly produces the meta-isomer (3-nitrobenzaldehyde) because the aldehyde group is a powerful deactivator and meta-director. Similarly, the direct nitration of aniline is complicated by the high reactivity of the amino group, which is prone to oxidation and, under the strongly acidic conditions of nitration, protonates to form the anilinium ion—itself a meta-director.[1]

The key to unlocking molecules like this compound lay in strategic synthesis design, using protecting groups and a multi-step approach to force the substituents into the desired, sterically hindered ortho/meta relationship. The most logical and historically consistent pathway does not start with benzaldehyde, but rather with o-toluidine (2-methylaniline), building the substitution pattern around the methyl group that would ultimately become the aldehyde. This approach, detailed below, showcases the ingenuity and deep mechanistic understanding developed by early organic chemists.

Core Synthesis Methodology: A Reconstructed Pathway

The preparation of this compound is most effectively understood as a two-stage process: first, the construction of the core 3-amino-2-nitrotoluene structure, followed by the selective oxidation of the methyl group.

Stage 1: Synthesis of the Key Precursor, 3-Amino-2-nitrotoluene

This synthesis is a classic example of using a protecting group to control regioselectivity. The procedure, adapted from the well-validated methods in Organic Syntheses, ensures the correct placement of the nitro group relative to the amine.[2]

Experimental Protocol: Synthesis of 3-Amino-2-nitrotoluene from o-Toluidine

-

Protection (Acetylation): In a three-necked flask equipped with a stirrer, 107 g (1 mole) of o-toluidine is dissolved in 650 mL of acetic anhydride. The exothermic reaction forms 2-acetotoluide.

-

Nitration: The solution is cooled to 10-12°C in an ice-salt bath. A nitrating mixture, prepared from 126 mL of 70% nitric acid, is added dropwise while vigorously stirring and maintaining the temperature strictly within the 10-12°C range. The acetylamino group is an ortho-, para-director; since the para position is blocked by the methyl group, nitration is directed to the ortho positions. The nitro group is introduced at the C2 position relative to the methyl group (C3 relative to the acetylamino group).

-

Workup and Hydrolysis: The reaction mixture is poured into 3 L of ice water, causing the product, a mixture of nitroacetotoluides, to precipitate. The solid is collected by filtration and washed thoroughly. The moist solid is then transferred to a flask with 300 mL of concentrated hydrochloric acid and heated to boiling. This step rapidly hydrolyzes the acetyl group, yielding the free amine.

-

Purification: The resulting 3-amino-2-nitrotoluene can be purified by steam distillation, where it is collected as bright orange needles.[2] The expected yield is approximately 49-55%.

Causality and Expertise: The brilliance of this method lies in the use of the acetyl protecting group. The bulky acetylamino group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho position, overcoming the inherent directing effects of the methyl group. Direct nitration of o-toluidine would yield a complex mixture of isomers. Subsequent acidic hydrolysis is a robust method for deprotection that proceeds without affecting the nitro or methyl groups.

Caption: Workflow for the synthesis of the 3-Amino-2-nitrotoluene precursor.

Stage 2: Oxidation of the Methyl Group

The final step is the selective oxidation of the methyl group of 3-amino-2-nitrotoluene to a formyl (aldehyde) group. This transformation is challenging due to the presence of the sensitive amino group, which can be susceptible to oxidation. Several methods have been developed for the oxidation of activated methyl groups on aromatic rings.

Experimental Protocol: Representative Oxidation

-

Methodology: A common approach for this type of transformation involves using manganese dioxide (MnO₂) in an inert solvent like dichloromethane or chloroform. MnO₂ is a relatively mild and selective oxidizing agent for benzylic and allylic alcohols, but it can also be used for the direct oxidation of activated methyl groups, often requiring elevated temperatures.

-

Procedure:

-

3-Amino-2-nitrotoluene (1 mole equivalent) is dissolved in a suitable solvent (e.g., toluene or dichloromethane).

-

Activated manganese dioxide (5-10 mole equivalents) is added to the solution.

-

The mixture is heated to reflux and stirred for an extended period (24-48 hours), with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and the solid MnO₂ is removed by filtration through a pad of celite.

-

The solvent is removed from the filtrate under reduced pressure, and the crude this compound is purified by column chromatography or recrystallization.

-

Causality and Expertise: The choice of MnO₂ is critical. Stronger oxidizing agents like potassium permanganate or chromic acid would likely over-oxidize the methyl group to a carboxylic acid and could also degrade the amino group. The heterogeneous nature of the MnO₂ reaction allows for easier removal from the reaction mixture post-reaction. The large excess of the reagent is necessary due to its moderate reactivity and surface-area-dependent mechanism.

Caption: Final oxidation step to yield this compound.

| Synthesis Summary | Starting Material | Key Reagents | Conditions | Key Intermediate | Final Product |

| Stage 1 | o-Toluidine | 1. Acetic Anhydride2. 70% HNO₃3. Conc. HCl | 1. Exothermic2. 10-12°C3. Reflux | 3-Amino-2-nitrotoluene | - |

| Stage 2 | 3-Amino-2-nitrotoluene | Manganese Dioxide (MnO₂) | Reflux in Toluene | - | This compound |

Applications in Chemical Synthesis

The synthetic utility of this compound stems from its dense and strategically placed functionality. Its most prominent application is as a precursor for the synthesis of quinolines and related heterocyclic systems.

The Friedländer Annulation

The Friedländer synthesis, first reported in 1882, is a powerful reaction for constructing quinoline rings.[3] It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. To be used in a classic Friedländer reaction, the nitro group of this compound must first be reduced to an amine, yielding 2,3-diaminobenzaldehyde . This highly reactive intermediate can then be directly reacted with a suitable ketone or β-ketoester.

Mechanism:

-

Initial Condensation: The more nucleophilic amine at the C3 position of 2,3-diaminobenzaldehyde attacks the carbonyl of the reaction partner (e.g., ethyl acetoacetate) to form an enamine or imine intermediate.

-

Intramolecular Cyclization: The enamine then undergoes an intramolecular cyclization, attacking the aldehyde carbonyl group.

-

Dehydration/Aromatization: The resulting cyclic intermediate readily dehydrates to form the stable, aromatic quinoline ring system.

This domino reaction sequence provides efficient access to highly substituted quinolines, which are prevalent motifs in medicinal chemistry.

Caption: Application in Friedländer quinoline synthesis after reduction.

Physicochemical Properties

A summary of the key identifiers and computed properties for this compound is provided below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 1261498-24-1 | PubChem |

| Molecular Formula | C₇H₆N₂O₃ | PubChem |

| Molecular Weight | 166.13 g/mol | PubChem |

| XLogP3 | 1.1 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

Data sourced from PubChem CID 70700944.[4]

Conclusion

This compound stands as a testament to the power of rational synthetic design. While its direct discovery is not marked by a single historical event, its existence is the logical culmination of decades of research into the control of aromatic substitution reactions. The multi-step synthesis, relying on the strategic use of protecting groups and selective transformations, highlights a core principle of organic chemistry: that complex molecular architecture can be achieved through a deep understanding of reaction mechanisms and substituent effects. As a precursor to valuable heterocyclic scaffolds like quinolines, this compound continues to be a relevant and powerful tool for researchers and drug development professionals, enabling the construction of molecules with significant biological and material potential.

References

- Process for the preparation of 2-nitrobenzaldehyde.

-

Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. Indian Journal of Chemistry. [Link]

-

Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica. [Link]

-

Preparation of 3-nitrobenzaldehyde. PrepChem. [Link]

-

2-Nitroaniline. Wikipedia. [Link]

-

Synthesis of 2-nitrobenzaldehyde from 2-nitrotoluene (PDF). ResearchGate. [Link]

-